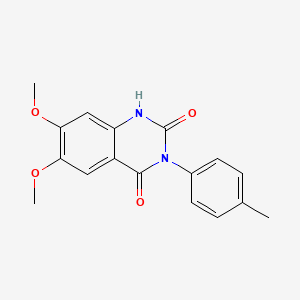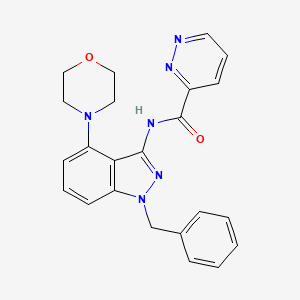
6,7-dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound belonging to the quinazoline class, which exhibits a wide variety of biological activities. Quinazolines have been explored for their pharmacological potential in various domains, excluding drug use and dosages.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been characterized by techniques like FTIR, NMR, and X-ray diffraction. Their stability is attributed to interactions like hydrogen bonding and π–π stacking (S. Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions based on their functional groups. For example, the synthesis process may involve cyclization of acetylamino thioacylhydrazone precursors and subsequent reactions leading to different structural isomers (M. Costa et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through standard laboratory methods and contribute to the understanding of the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the quinazoline molecule. These properties are crucial for understanding its potential interactions and transformations in chemical and biological environments.
- Synthesis and structural insights: (S. Gandhi et al., 2020), (Liu Hai-bin, 2011).
- Chemical reactions and molecular analysis: (M. Costa et al., 2004).
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-11(7-5-10)19-16(20)12-8-14(22-2)15(23-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCGFLTKDYEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)


![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)
![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)

![7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)
![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)
